H-9 dihydrochloride

Overview

Description

H-9 Dihydrochloride is a PKA (protein kinase) inhibitor . It significantly reduces the excitatory response to 5-HT and also has a direct effect on pharyngeal activity . H-9 Dihydrochloride inhibits signal-transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines .

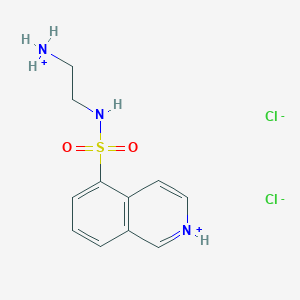

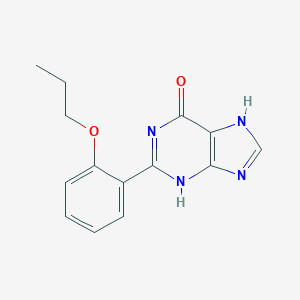

Molecular Structure Analysis

The molecular formula of H-9 Dihydrochloride is C11H15Cl2N3O2S . The InChI representation is InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17 (15,16)11-3-1-2-9-8-13-6-4-10 (9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H . The Canonical SMILES representation is C1=CC2=C (C=CN=C2)C (=C1)S (=O) (=O)NCCN.Cl.Cl .

Physical And Chemical Properties Analysis

H-9 Dihydrochloride has a molecular weight of 324.2 g/mol . It is recommended to be stored at a temperature of -20°C . The compound is soluble in DMSO .

Scientific Research Applications

- Application : H-9 dihydrochloride is used as an affinity ligand for the purification of protein kinases .

- Method of Application : The protein kinases can be selectively eluted with increasing concentrations of L-arginine .

- Results or Outcomes : This method allows for the effective purification of protein kinases, which is crucial for further biochemical and physiological studies .

- Application : H-9 dihydrochloride is an effective inhibitor against protein kinase C and cAMP- and cGMP-dependent protein kinases .

- Method of Application : It is used in cellular assays to understand PKA-mediated intracellular signaling pathways .

- Results or Outcomes : The inhibition of these kinases by H-9 dihydrochloride can lead to changes in cellular processes, providing insights into the roles of these kinases .

- Application : H-9 dihydrochloride can be detected using gold nanostars in a colloidal aqueous solution as a highly active Surface Enhanced Raman Spectroscopy (SERS) platform .

- Method of Application : Aqueous solutions of histamine dihydrochloride are prepared in a wide range of concentrations and the colloid is added to carry out SERS .

- Results or Outcomes : This method can detect low concentrations of histamine dihydrochloride, with an enhancement factor of 1.0 ×10^7, demonstrating the capability of the method .

Scientific Field: Protein Kinase Purification

Scientific Field: Protein Kinase Inhibition

Scientific Field: Detection of Histamine Dihydrochloride

- Application : H-9 dihydrochloride has been used in studies related to seizures . It has been found to prevent picrotoxin seizures in 50% of the animals in a study .

- Method of Application : H-9 dihydrochloride was microperfused at a concentration of 100 μM .

- Results or Outcomes : The study found that H-9 dihydrochloride significantly reduced the mean number of seizures and mean seizure duration .

- Application : H-9 dihydrochloride has been used to inhibit signal transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines .

- Method of Application : It was applied to A431 cells, a type of epithelial cell line .

- Results or Outcomes : The study found that H-9 dihydrochloride significantly inhibits these cells .

Scientific Field: Neurology

Scientific Field: Cell Biology

- Application : H-9 dihydrochloride has been found to inhibit CTL-mediated lysis in vivo .

- Method of Application : The specific method of application is not mentioned, but it involves the use of H-9 dihydrochloride in a biological system .

- Results or Outcomes : The inhibition of CTL-mediated lysis could have implications for the study of immune responses .

- Application : H-9 dihydrochloride is known to inhibit more effectively cyclic nucleotide-dependent protein kinases than other kinases .

- Method of Application : The specific method of application is not mentioned, but it involves the use of H-9 dihydrochloride in a biochemical assay .

- Results or Outcomes : This selective inhibition can be useful in studying the roles of different protein kinases .

Scientific Field: Pharmacology

Scientific Field: Biochemistry

Safety And Hazards

When handling H-9 Dihydrochloride, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLCYSFLYMHCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-9 dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)